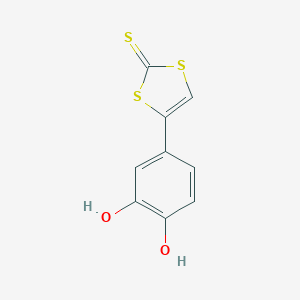

4-(3,4-二羟基苯基)-1,3-二硫代-2-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

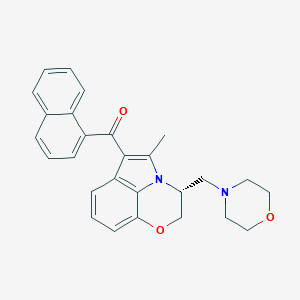

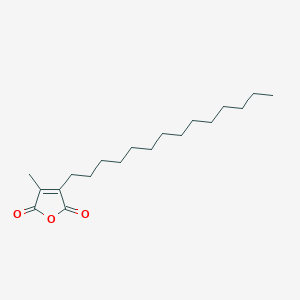

The compound of interest, 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, is a derivative within the class of 1,3-dithiol-2-thiones, which are known for their diverse chemical properties and potential applications. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior that might be expected from 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione.

Synthesis Analysis

The synthesis of related 1,3-dithiol-2-thione derivatives typically involves multi-step reactions or one-pot methods. For instance, the synthesis of 4-(2-hydroxyaryl)-5-methyl-1,3-dithiol-2-thiones was achieved by reacting corresponding ylium perchlorates with sodium sulfide in ethanol at room temperature . Similarly, 1,4-dihydro-3,1-benzoxazine-2-thiones were synthesized via a one-pot method involving the reaction of 2-lithiophenyl isothiocyanates with various carbonyl compounds . These methods suggest that the synthesis of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione could potentially be accomplished through analogous strategies.

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of a related compound, 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined using single-crystal X-ray diffraction . Theoretical calculations, such as DFT and HF methods, are also employed to predict the molecular geometry and vibrational frequencies, which are then compared with experimental data for validation .

Chemical Reactions Analysis

The reactivity of 1,3-dithiol-2-thiones includes the potential for tautomerism, as observed in the study of a triazole-thione derivative, where thiol↔thione tautomerism was monitored using DFT calculations and supported by X-ray crystallography . This suggests that 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione may also exhibit similar tautomeric behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using a variety of techniques. For instance, the thermal stability can be assessed using TG/DTG methods, while the electronic and structural properties can be inferred from spectroscopic data and quantum-chemical calculations . The solubility and electrical conductivity of synthesized compounds are also important parameters that are typically measured . Additionally, the biological activities, such as antibacterial, antifungal, and antioxidant properties, are evaluated to determine potential applications .

科学研究应用

-

4-Hydroxyphenylacetate-3-hydroxylase Monooxygenase

- Application: This enzyme system has significant potential for catechol production, which is important in the pharmaceutical, food, cosmetic, and functional material industries .

- Method: The enzyme system comprises HpaB (monooxygenase) and HpaC (FAD oxidoreductase), and exhibits ortho-hydroxylation activity toward a broad spectrum of phenol substrates .

- Results: The enzyme system can be easily expressed, is highly active, and determines the ortho-hydroxylation efficiency and substrate spectrum of the enzyme .

-

L-3,4-dihydroxyphenylalanine (L-dopa) in Faba Bean Tissues

- Application: L-dopa-rich faba tissues are potentially useful for pharmaceutical purposes .

- Method: The contents of L-dopa, vicine, and convicine in different tissues of faba plants were determined throughout the entire growth period .

- Results: The three compounds accumulated in germinating sprouts and showed high contents at 8 days of germination .

-

3-(3,4-Dihydroxyphenyl)-L-alanine (L-dopa)

- Application: L-dopa is converted to dopamine by DOPA decarboxylase in the body and acts as an excitatory neurotransmitter .

- Method: L-dopa is used in laboratory studies of Parkinson’s to replenish dopamine in depleted circuits .

- Results: Upon conversion to dopamine, it acts as an excitatory neurotransmitter .

-

5-(3′,4′-Dihydroxyphenyl)-γ-valerolactone (DHPV)

- Application: DHPV is reported to be the major microbial metabolite of proanthocyanidins .

- Method: Metabolomics of polymeric flavan-3-ols have reported that proanthocyanidins are extensively metabolized by gut microbiota .

- Results: DHPV has been reported to be the major microbial metabolite of proanthocyanidins .

属性

IUPAC Name |

4-(3,4-dihydroxyphenyl)-1,3-dithiole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S3/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXRUHBFTLWBNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=S)S2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576281 |

Source

|

| Record name | 4-(3,4-Dihydroxyphenyl)-2H-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione | |

CAS RN |

153275-67-3 |

Source

|

| Record name | 4-(3,4-Dihydroxyphenyl)-1,3-dithiole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153275-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dihydroxyphenyl)-2H-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B126452.png)

![6-[4-(Oxan-2-yloxy)phenyl]pteridine-2,4,7-triamine](/img/structure/B126471.png)

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B126485.png)